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Compound of Interest

Compound Name: GSK931145

Cat. No.: B10773678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of

GSK931145, a selective inhibitor of the Glycine Transporter Type 1 (GlyT-1). The information

presented herein is intended to support research and drug development efforts targeting the

glycinergic system and its modulation of N-methyl-D-aspartate (NMDA) receptor function.

Core Binding Affinity and Selectivity
GSK931145 has been characterized as a high-affinity ligand for GlyT-1. The following table

summarizes the key quantitative data regarding its binding affinity and selectivity.
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Parameter Value Species/Tissue Target Notes

pIC50 8.4 - GlyT-1

The negative

logarithm of the

half-maximal

inhibitory

concentration,

indicating high

potency for GlyT-

1.

pIC50 4.6 - GlyT-2

Demonstrates

significant

selectivity for

GlyT-1 over

GlyT-2.

pKi 8.97 Rat Cortex GlyT-1

The negative

logarithm of the

inhibition

constant,

reflecting high

binding affinity in

brain tissue.

Mechanism of Action: Modulation of NMDA
Receptor Signaling
GSK931145 exerts its effects by inhibiting the Glycine Transporter Type 1 (GlyT-1). GlyT-1 is

primarily responsible for the reuptake of glycine from the synaptic cleft. By blocking this

transporter, GSK931145 leads to an increase in the extracellular concentration of glycine.

Glycine acts as a mandatory co-agonist at the NMDA receptor. Therefore, elevated glycine

levels enhance NMDA receptor activation in the presence of glutamate. This mechanism is of

significant interest for therapeutic strategies aimed at addressing NMDA receptor hypofunction,

which is implicated in certain neurological and psychiatric disorders.[1][2]

Signaling Pathway
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Caption: GSK931145 inhibits GlyT-1, increasing synaptic glycine and enhancing NMDA

receptor signaling.

Experimental Protocols
The following section details a representative experimental protocol for determining the in vitro

binding affinity of a compound like GSK931145 to GlyT-1 using a competitive radioligand

binding assay. This protocol is based on established methodologies for GlyT-1 inhibitor

characterization.

Competitive Radioligand Binding Assay for GlyT-1
This assay measures the ability of a test compound (e.g., GSK931145) to displace a known

radioligand from the GlyT-1 transporter in a membrane preparation.

Materials:
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Membrane Preparation: Crude membrane fractions prepared from cells or tissues

endogenously expressing or transfected with GlyT-1 (e.g., rat forebrain or CHO cells

expressing human GlyT-1).

Radioligand: A selective GlyT-1 radioligand, such as [³H]-(R)-NPTS.

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂,

and 1.2 mM MgCl₂.

Test Compound: GSK931145, dissolved in a suitable solvent (e.g., DMSO) and serially

diluted.

Non-specific Binding Control: A high concentration of a known GlyT-1 inhibitor (e.g.,

unlabeled ALX-5407) to determine non-specific binding.

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked

in 0.5% polyethyleneimine (PEI).

Scintillation Cocktail and Counter.

Procedure:

Membrane Preparation:

Homogenize the tissue or cells in ice-cold lysis buffer.

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the resulting supernatant at high speed to pellet the membranes.

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

Determine the protein concentration of the membrane suspension using a standard

protein assay (e.g., Bradford or BCA).

Assay Setup:

In a 96-well plate, add the following to each well in triplicate:
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Assay Buffer

Test compound at various concentrations (for competition curve) or buffer (for total

binding) or non-specific binding control.

Radioligand at a fixed concentration (typically at or near its Kd).

Membrane preparation (typically 50-100 µg of protein).

The final assay volume is typically 200-250 µL.

Incubation:

Incubate the plate at room temperature (or 30°C) for a sufficient time to reach equilibrium

(e.g., 60-90 minutes) with gentle agitation.

Filtration and Washing:

Rapidly terminate the binding reaction by filtering the contents of each well through the

pre-soaked glass fiber filters using a cell harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Radioactivity Measurement:

Dry the filters.

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10773678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) using non-linear regression analysis.

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant

for the receptor.
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Caption: Workflow for a competitive radioligand binding assay to determine Ki values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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